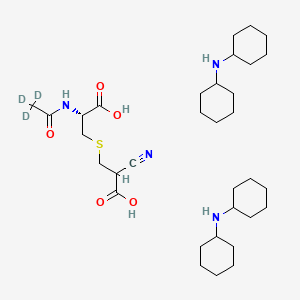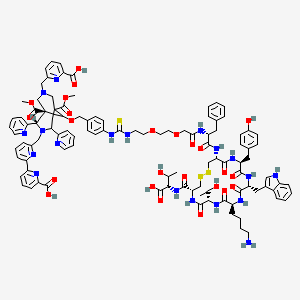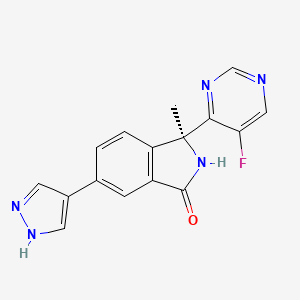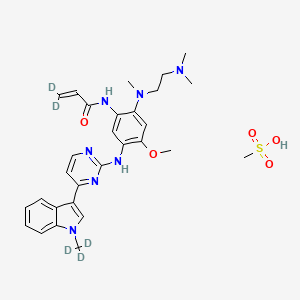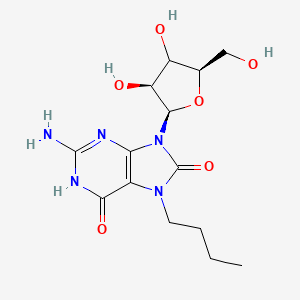![molecular formula C30H29FN2O7 B12406207 1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog known for its antiviral properties. It is a derivative of 2’-fluoro-2’-deoxyuridine and is often used in scientific research for its potential therapeutic applications, particularly in the treatment of viral infections such as yellow fever .
Preparation Methods
The synthesis of 1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves several steps. The key starting material is 4,4’-dimethoxytrityl chloride, which undergoes a series of reactions including fluorination, hydroxylation, and pyrimidine coupling to form the final product. The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antiviral properties, particularly against flaviviruses.
Medicine: Potential therapeutic agent for viral infections.
Industry: Used in the development of antiviral drugs and research on nucleoside analogs.
Mechanism of Action
The compound exerts its effects by inhibiting viral replication. It targets viral polymerases, incorporating into the viral RNA or DNA and causing chain termination. This prevents the virus from replicating and spreading. The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase and DNA polymerase .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-fluoro-2’-deoxycytidine
- 2’-fluoro-2’-deoxyadenosine
- 2’-fluoro-2’-deoxyguanosine Compared to these compounds, 1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific antiviral activity against flaviviruses and its structural modifications that enhance its stability and efficacy .
Properties
Molecular Formula |
C30H29FN2O7 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(31)27(35)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26?,27+,28-/m1/s1 |
InChI Key |
BUGAQEQILSWXLD-QSFPNKMLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
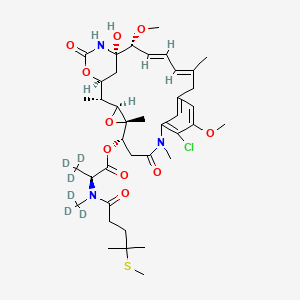
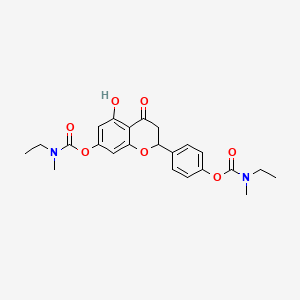
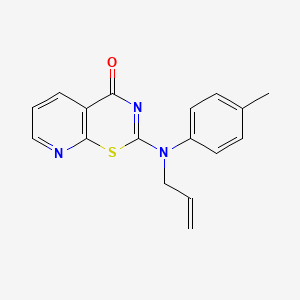
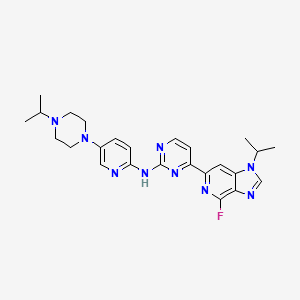
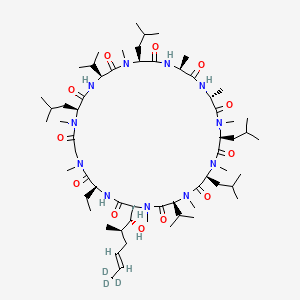
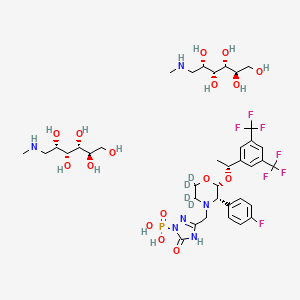
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
